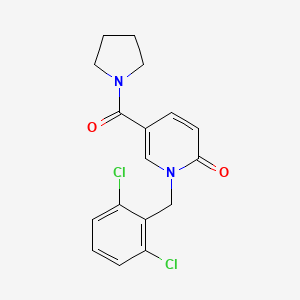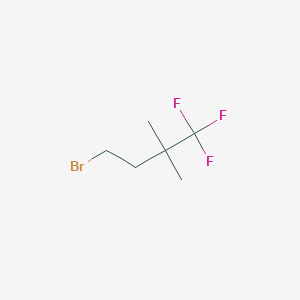
4-Bromo-1,1,1-trifluoro-2,2-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,1,1-trifluoro-2,2-dimethylbutane, commonly known as BTDB, is an organic compound that has gained significant attention in the field of scientific research due to its unique properties. BTDB is a colorless liquid that is primarily used in the synthesis of various chemicals and pharmaceuticals. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethylthiazoles : A study by Tanaka et al. (1991) demonstrated the use of 3-Bromo-1,1,1-trifluoropropan-2-one, a compound similar to 4-Bromo-1,1,1-trifluoro-2,2-dimethylbutane, in the synthesis of trifluoromethylthiazoles. These compounds were further applied in azo dye synthesis, showcasing their utility in creating colorants with specific properties (Tanaka et al., 1991).
Vibrational and Conformational Analysis : Crowder (1993) conducted a study on 1-bromo-3,3-dimethylbutane, closely related to the compound . The research involved analyzing the infrared and Raman spectra to understand the different stable conformations of the compound. This kind of analysis is crucial for determining the physical and chemical properties of such molecules (Crowder, 1993).
Preparation of Organohalogen Compounds : Research by Said and Tipping (1972) on the preparation of various organohalogen compounds, including derivatives of dimethylbutane, highlights the relevance of these compounds in synthetic organic chemistry. Such studies are instrumental in developing new synthetic pathways and materials (Said & Tipping, 1972).
Sulfhydryl-Specific Reagent for Proteins : Brown and Seamon (1978) found that 3-Bromo-1,1,1-trifluoropropanone (BrTFA), which shares some structural similarities with the compound , acts as a sulfhydryl-specific reagent. This has implications in protein NMR studies, indicating its utility in biochemistry and molecular biology (Brown & Seamon, 1978).
Synthesis of Fluorinated Building Blocks : Lui, Marhold, and Rock (1998) described the use of 3-bromo-1,1,1-trifluoroacetone, a compound related to 4-Bromo-1,1,1-trifluoro-2,2-dimethylbutane, as a versatile fluorinated building block. This compound was utilized in synthesizing various trifluoromethylated heterocycles and aliphatic compounds, highlighting its importance in creating fluorinated compounds for different applications (Lui, Marhold, & Rock, 1998).
Eigenschaften
IUPAC Name |
4-bromo-1,1,1-trifluoro-2,2-dimethylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF3/c1-5(2,3-4-7)6(8,9)10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTIYHGMNQWBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,1,1-trifluoro-2,2-dimethylbutane | |
CAS RN |
2168854-94-0 |
Source


|
| Record name | 4-bromo-1,1,1-trifluoro-2,2-dimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole](/img/structure/B2596208.png)
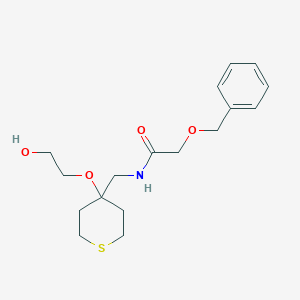
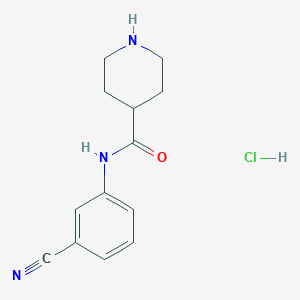
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2596213.png)

![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)
![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)
![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)
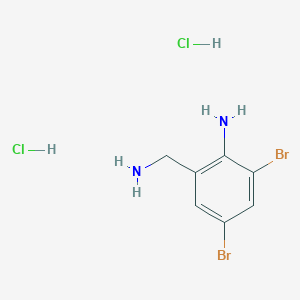

![7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2596223.png)

![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2596227.png)
